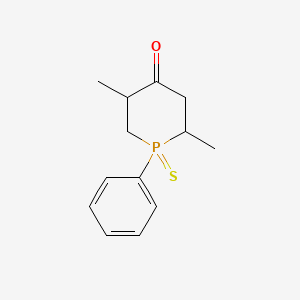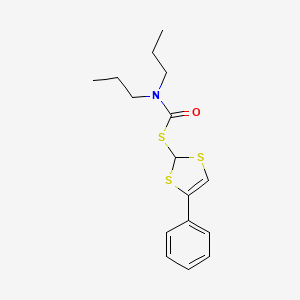
S-(4-Phenyl-2H-1,3-dithiol-2-yl) dipropylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Phenyl-2H-1,3-dithiol-2-yl) dipropylcarbamothioate is a chemical compound known for its unique structure and properties It belongs to the class of dithiolanes, which are characterized by a five-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Phenyl-2H-1,3-dithiol-2-yl) dipropylcarbamothioate typically involves the reaction of 4-phenyl-1,3-dithiol-2-thione with dipropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this synthesis include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
S-(4-Phenyl-2H-1,3-dithiol-2-yl) dipropylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
S-(4-Phenyl-2H-1,3-dithiol-2-yl) dipropylcarbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of S-(4-Phenyl-2H-1,3-dithiol-2-yl) dipropylcarbamothioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: A structurally similar compound with a five-membered ring containing two sulfur atoms.
1,3-Dithiane: Another related compound with a six-membered ring containing two sulfur atoms.
Uniqueness
S-(4-Phenyl-2H-1,3-dithiol-2-yl) dipropylcarbamothioate is unique due to its specific substitution pattern and the presence of the dipropylcarbamothioate group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61522-84-7 |
|---|---|
Molecular Formula |
C16H21NOS3 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
S-[(4-phenyl-1,3-dithiol-2-yl)] N,N-dipropylcarbamothioate |
InChI |
InChI=1S/C16H21NOS3/c1-3-10-17(11-4-2)15(18)21-16-19-12-14(20-16)13-8-6-5-7-9-13/h5-9,12,16H,3-4,10-11H2,1-2H3 |
InChI Key |
CEZPXNPKGZRMKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)SC1SC=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[3-(Trifluoromethyl)anilino]pyridin-3-yl}acetic acid](/img/structure/B14582541.png)
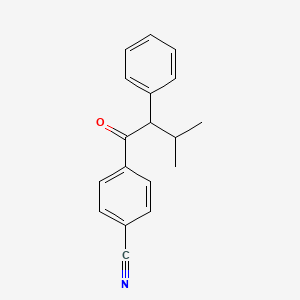

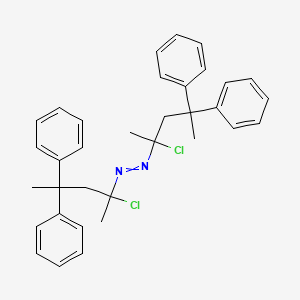
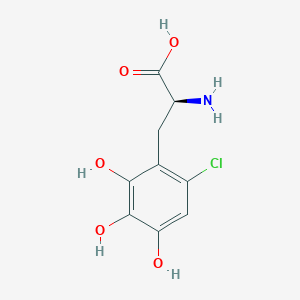
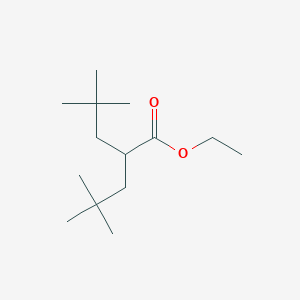
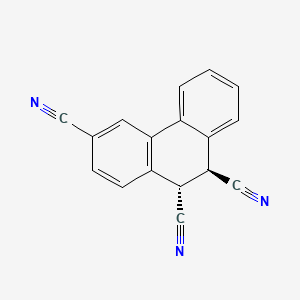
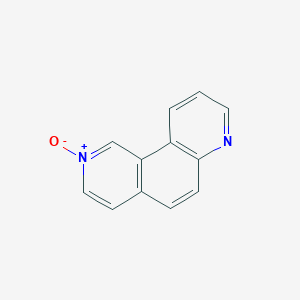
![7-Chloro-8-methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14582574.png)
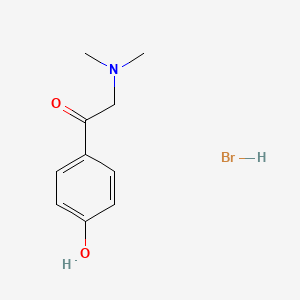


![6-Benzyl-6-azabicyclo[3.2.1]oct-3-ene](/img/structure/B14582594.png)
